molecular formula C16H16F3N7O B12268682 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B12268682
M. Wt: 379.34 g/mol
InChI Key: CBOAIFSAIADOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound featuring a trifluoromethyl group attached to a triazolo-pyridazinyl moiety, linked to a piperidinyl-methoxy-pyrazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the triazolo-pyridazinyl core through the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The piperidinyl-methoxy-pyrazine moiety is then introduced through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable multi-component reactions that ensure high yields and purity. The use of metal-free synthesis methods is preferred to avoid contamination and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis . In cancer research, it induces apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16F3N7O

Molecular Weight

379.34 g/mol

IUPAC Name

6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16F3N7O/c17-16(18,19)15-23-22-12-1-2-13(24-26(12)15)25-7-3-11(4-8-25)10-27-14-9-20-5-6-21-14/h1-2,5-6,9,11H,3-4,7-8,10H2

InChI Key

CBOAIFSAIADOKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.